molecular formula C7H6N4O5 B1295019 5-Nitrobenzimidazole Nitrate CAS No. 27896-84-0

5-Nitrobenzimidazole Nitrate

Cat. No. B1295019
CAS RN: 27896-84-0
M. Wt: 226.15 g/mol
InChI Key: ZUZQXHSOEZUAIS-UHFFFAOYSA-N
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Description

5-Nitrobenzimidazole-based compounds, including nitrate salts, are a class of chemicals that have been extensively used as antibiotics to treat infections in humans and animals caused by various pathogens. These compounds are typically administered as prodrugs and require activation through an anaerobic 1-electron reduction of the nitro group by cellular reduction pathways. Resistance to these antibiotics has been observed and is thought to be due to either decreased drug uptake or altered reduction efficiency within the bacterial cells .

Synthesis Analysis

The synthesis of 5-Nitrobenzimidazole derivatives has been explored in the context of developing potential antimetabolites and antiviral compounds. For instance, 5-Nitrobenzimidazole ribofuranosides were synthesized from the chloromercury salt of 5-nitrobenzimidazole and 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride with yields of 15.6% . Additionally, 1-substituted acyclic nucleoside derivatives of 5(6)-nitrobenzimidazoles were synthesized using 5(6)-benzimidazole as the starting material, combined with chloromethylated substituted alcohols to obtain analogues of known antiviral compounds .

Molecular Structure Analysis

The molecular structure of a 5-Nitroimidazole-based antibiotic resistance protein, NimA from Deinococcus radiodurans, was elucidated at a resolution of 1.6 Å. The crystal structure revealed that drNimA is a homodimer where each monomer adopts a β-barrel fold. The catalytically important His-71, along with the cofactor pyruvate and antibiotic binding sites, were identified at the monomer-monomer interface .

Chemical Reactions Analysis

The chemical reactions involved in the resistance mechanism against 5-Nitroimidazole-based antibiotics have been proposed based on the crystal structures of the NimA protein. The reaction mechanism suggests a 2-electron reduction of the antibiotic, which prevents the accumulation of the toxic nitro radical. This indicates that Nim proteins may represent a new class of reductases that confer resistance to these antibiotics .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Nitrobenzimidazole nitrate are not detailed in the provided papers, the general properties of 5-Nitrobenzimidazole derivatives can be inferred. These compounds are characterized by their nitro group, which is crucial for their biological activity and is the site of reduction during the activation of the prodrug. The derivatives synthesized for potential pharmacological applications are characterized by spectroscopic parameters, which are essential for confirming their structure and purity .

Scientific Research Applications

1. Photographic Applications

  • Application Summary : 5-Nitrobenzimidazole Nitrate is used in photographic applications due to its light-sensitive properties .
  • Methods of Application : While the exact methods of application are not specified, it is likely that the compound is incorporated into photographic film or paper, where it reacts with light to produce an image .

2. Reduction to 5-Aminobenzimidazole

  • Application Summary : 5-Nitrobenzimidazole can be reduced to 5-Aminobenzimidazole, a compound with significant potential in the field of drug development .
  • Methods of Application : The reduction process involves the use of osmium-polymeric membranes. These membranes are prepared by reducing osmium tetroxide (OsO4) with molecular hydrogen on support polymer membranes such as cellulose acetate (CA), polysulfone (PSf), and polypropylene hollow fiber membranes (PPM) .

3. Synthesis of Benzimidazole Derivatives

  • Application Summary : Benzimidazole derivatives, which can be synthesized from 5-Nitrobenzimidazole, possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
  • Methods of Application : The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .
  • Results or Outcomes : Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

4. Use in Various Industries

  • Application Summary : The nitro derivatives of benzazoles, including 5-Nitrobenzimidazole, have found wide applications in various branches of medicine, technology, and agriculture .
  • Methods of Application : These compounds have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators .
  • Results or Outcomes : The specific results or outcomes from these applications are not provided in the source .

5. Antibacterial Activity

  • Application Summary : Certain indole-based pyrido[1,2-a]benzimidazoles synthesized from 5-Nitrobenzimidazole have shown considerable antibacterial activity against S. typhi .
  • Methods of Application : The specific methods of application are not provided in the source, but it involves the synthesis of indole-based pyrido[1,2-a]benzimidazoles .
  • Results or Outcomes : Compounds 5, 6, and 7 displayed considerable antibacterial activity against S. typhi (MIC 50, 62.5 and 12.5 μg mL −1, respectively) compared to reference drugs ampicillin, chloramphenicol, and ciprofloxacin (MIC 100, 50 and 25 μg mL −1, respectively) .

6. Use as Synthons and Intermediates

  • Application Summary : The nitrobenzazoles, including 5-Nitrobenzimidazole, are convenient synthons and intermediates in organic synthesis .
  • Methods of Application : These compounds are used in various chemical reactions as synthons or intermediates to produce other useful compounds .
  • Results or Outcomes : The specific results or outcomes from these applications are not provided in the source .

Safety And Hazards

5-Nitrobenzimidazole Nitrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Benzimidazoles, including 5-Nitrobenzimidazole Nitrate, have found wide applications in various branches of medicine, technology, and agriculture . They have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators . The nitrobenzazoles are convenient synthons and intermediates in organic synthesis . Future research may focus on further exploring these applications and developing new synthesis methods .

properties

IUPAC Name

nitric acid;6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.HNO3/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3)4/h1-4H,(H,8,9);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZQXHSOEZUAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=N2.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885405
Record name 1H-Benzimidazole, 6-nitro-, nitrate (1:1)
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Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Faintly beige crystalline lumps; [Sigma-Aldrich MSDS]
Record name 5-Nitrobenzimidazole, nitrate
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Product Name

5-Nitrobenzimidazole Nitrate

CAS RN

27896-84-0
Record name 1H-Benzimidazole, 6-nitro-, nitrate (1:1)
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Record name 1H-Benzimidazole, 6-nitro-, nitrate (1:1)
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Record name 1H-Benzimidazole, 6-nitro-, nitrate (1:1)
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Record name 1H-Benzimidazole, 6-nitro-, nitrate (1:1)
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Record name 5-nitrobenzimidazolium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ЮМ Ютилов, АА Акова, АВ Казымов, КМ Кириллова - 1997 - elibrary.ru
Способ получения нитрата 5-нитробензимидазола путем нитрования бензимидазола в среде серной кислоты с последующим выделением нитрата добавлением …
Number of citations: 0 elibrary.ru
ЖА Баранова, АЯ Киселев, ЛВ Красный-Адмони - 1995 - elibrary.ru
Использование: в химико-фотографической промышленности, в частности в качестве проявляющей композиции для цветных фотобумаг. Сущность изобретения: проявитель …
Number of citations: 0 elibrary.ru

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